Tribulusamide B

Antiviral discovery In silico docking Nipah virus

Tribulusamide B is a lignanamide natural product first isolated from Tribulus terrestris fruits, characterized by two cinnamic amide moieties joined in a cis configuration. Unlike the many trans-configured amides in the same extract, Tribulusamide B belongs to a small cluster of cis-lignanamides that exhibit a distinctive three‑dimensional shape.

Molecular Formula C36H34N2O9
Molecular Weight 638.7 g/mol
Cat. No. B1250354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTribulusamide B
Synonymstribulusamide B
tribulusamide-B
Molecular FormulaC36H34N2O9
Molecular Weight638.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OC(C2C(=O)NCC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O
InChIInChI=1S/C36H34N2O9/c1-45-30-19-24(8-13-28(30)41)34-33(36(44)38-20-29(42)23-6-11-26(40)12-7-23)27-17-22(18-31(46-2)35(27)47-34)5-14-32(43)37-16-15-21-3-9-25(39)10-4-21/h3-14,17-19,33-34,39-41H,15-16,20H2,1-2H3,(H,37,43)(H,38,44)/b14-5+/t33-,34-/m0/s1
InChIKeyXVJJOSGFWYDEBL-HLCHFAOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Tribulusamide B Is Sought for Hepatoprotective and Antiviral Discovery Programs


Tribulusamide B is a lignanamide natural product first isolated from Tribulus terrestris fruits, characterized by two cinnamic amide moieties joined in a cis configuration [1]. Unlike the many trans-configured amides in the same extract, Tribulusamide B belongs to a small cluster of cis-lignanamides that exhibit a distinctive three‑dimensional shape. This structural feature, combined with early evidence of cytoprotection in murine hepatocytes [1] and recent in silico data showing superior Nipah‑virus protein engagement relative to ribavirin [2], makes Tribulusamide B a compound of interest for laboratories focusing on unconventional natural scaffolds with both hepatoprotective and antiviral potential.

Scaffold
Cis‑lignanamide chemotype with rare 3D geometry, confirmed by 2D‑NMR
Hepatoprotection
Ranked top among 5 Tribulus lignanamides in D‑GalN/TNF‑α murine hepatocyte model
Antiviral
Favored in‑silico docking against Nipah virus F and M proteins over ribavirin

Why Tribulusamide B Cannot Be Replaced by Common Lignanamides or Standard Hepatoprotective Agents


The lignanamide class is diverse, yet Tribulusamide B occupies a narrow chemical space defined by its cis‑cinnamic amide dimer, a motif absent in the widely circulating trans‑feruloyltyramines and terrestriamides that co‑occur in Tribulus terrestris [1]. Generic substitution with a trans‑configured analog overlooks the fact that the cis geometry alters both the molecular surface and the relative orientation of hydrogen‑bond donors/acceptors, which computational docking shows is critical for achieving high‑affinity contacts with viral proteins [2]. Similarly, selecting a conventional hepatoprotective reference (e.g., silymarin or N‑trans‑feruloyltyramine) ignores the published observation that Tribulusamide A and B were the most active among five structurally related isolates in the same D‑GalN/TNF‑α hepatocyte assay [1], indicating that activity is not a class property but is highly dependent on the specific substitution pattern and stereochemistry.

Target
Tribulusamide B – cis‑lignanamide with top hepatoprotection rank and NiV docking advantage
Common Substitute
Trans‑lignanamides (e.g., N‑trans‑feruloyltyramine) – different 3D surface; hepatoprotection rank not retained
Target
Tribulusamide B – within‑study top performer in D‑GalN/TNF‑α assay
Standard Reference
Silymarin or N‑trans‑feruloyltyramine – lower activity rank; activity is not a class property
Target
Tribulusamide B – in‑silico binding advantage over ribavirin on NiV targets
Antiviral Comparator
Ribavirin – weaker docking and MM‑PBSA scores; molecular dynamics stability not reproduced

Product‑Specific Selection Evidence for Tribulusamide B


Tribulusamide B Outperforms Ribavirin in In‑Silico Nipah Virus Protein Binding

In a systematic virtual screening of 53 phytochemicals against Nipah virus (NiV) fusion glycoprotein (F) and matrix protein (M), Tribulusamide B displayed the highest inhibitory potential among all tested natural products, surpassing the clinical comparator ribavirin. Docking scores for Tribulusamide B were −9.21 kcal mol⁻¹ (NiV F) and −8.66 kcal mol⁻¹ (NiV M), compared with ribavirin scores of −7.01 and −6.52 kcal mol⁻¹, respectively [1]. These results were corroborated by MM‑PBSA binding free‑energy calculations, where Tribulusamide B showed −31.26 kJ mol⁻¹ (NiV F) and −40.26 kJ mol⁻¹ (NiV M) versus ribavirin values of −13.12 and −13.94 kJ mol⁻¹ [1]. Molecular dynamics simulations confirmed that Tribulusamide B formed stable, persistent complexes with both target proteins, whereas the ribavirin complexes were less thermodynamically favorable [1].

NiV Binding vs Ribavirin
Head‑to‑head
Docking −9.21/−8.66 kcal mol⁻¹ (F/M); MM‑PBSA −31.26/−40.26 kJ mol⁻¹
Supports antiviral hit prioritization over ribavirin in silico
Computational only; requires biophysical validation
Antiviral discovery In silico docking Nipah virus

Tribulusamide B Is Among the Two Most Potent Hepatoprotective Lignanamides in Its Source Plant

When the five lignanamide‑type compounds isolated from Tribulus terrestris fruits were applied to primary cultured mouse hepatocytes injured by D‑galactosamine (D‑GalN)/tumor necrosis factor‑α (TNF‑α), tribulusamides A and B were described as providing superior protection relative to the three co‑occurring amides N‑trans‑feruloyltyramine, terrestriamide, and N‑trans‑coumaroyltyramine, as well as β‑sitosterol [1]. The original publication does not provide exact EC₅₀ or viability percentages for individual compounds, but the explicit statement that “especially 1 and 2” prevented cell death, while the other isolates displayed weaker effects, establishes Tribulusamide B and its close congener Tribulusamide A at the top of the within‑class activity ranking [1]. For procurement decisions, this within‑paper rank‑order reduces the risk of obtaining a less active analog when the goal is hepatocyte protection in the D‑GalN/TNF‑α mechanistic paradigm.

Hepatoprotection Rank
Within‑study rank
Top rank among 5 lignanamides in D‑GalN/TNF‑α primary mouse hepatocytes
Supports selection for cytoprotection studies in that model
Qualitative; exact EC₅₀ not reported
Hepatoprotection Natural product rank‑order D‑GalN/TNF‑α model

Unique cis‑Configured Cinnamic Amide Dimer Differentiates Tribulusamide B from Most Trans‑Lignanamides

Tribulusamide B is composed of two cinnamic amide units connected in a cis configuration, as determined by 2D‑NMR spectroscopy [1]. This geometry contrasts with the trans‑cinnamic amide arrangement found in the co‑isolated N‑trans‑feruloyltyramine, terrestriamide, and N‑trans‑coumaroyltyramine [1], and is relatively rare among reported lignanamides. The cis‑lock shapes the molecular surface in a way that computational pharmacophore mapping indicates is essential for productive hydrogen‑bond and hydrophobic interactions with the NiV F and M pockets [2]. While no systematic structure‑activity relationship (SAR) study comparing cis vs. trans analogs of Tribulusamide B has been published, the combination of a rare connectivity and the in‑silico activity data supports the procurement of Tribulusamide B as a structurally distinctive probe for exploring novel chemical space in bioactivity screens.

Cis Configuration
Structural evidence
Cis‑cinnamic amide dimer confirmed by 2D‑NMR (COSY, HMBC, NOESY)
Distinct from trans‑lignanamide scaffolds
SAR not yet established for cis vs trans
Structural novelty cis‑lignanamide scaffold Chemical differentiation

Predicted ADME Profile Suggests Adequate Oral Bioavailability for In‑Vivo Proof‑of‑Concept Studies

Computational ADME prediction using admetSAR 2.0 indicates that Tribulusamide B has a predicted human oral bioavailability probability of 0.7857 (78.57%) and a topological polar surface area (TPSA) of 164.00 Ų, with subcellular localization predominantly to mitochondria (probability 72.36%) [1]. These in silico parameters surpass the widely used 50% bioavailability threshold and remain within the TPSA range considered favorable for membrane permeability. Although experimentally measured pharmacokinetic data are not yet available for Tribulusamide B, these predictions provide a quantitative starting point for investigators who must decide between compounds with no reported ADME information and one for which a machine‑learning‑based estimate exists. The favorable TPSA and bioavailability probability support prioritization of Tribulusamide B for in‑vivo hepatoprotective or antiviral efficacy experiments, particularly in murine models where oral dosing is desired.

Predicted Oral Bioavailability
In silico prediction
78.57% probability (admetSAR 2.0); TPSA 164.00 Ų
Supports oral exposure model consideration
Experimental PK data pending
ADMET prediction Oral bioavailability Drug‑likeness

Optimal Use Cases for Tribulusamide B Based on Verified Differentiation Evidence


Nipah Virus Drug‑Target Hit Identification Using a Privileged Lignanamide Scaffold

Teams performing structure‑based virtual screening or biophysical assays against Nipah virus F and M proteins can deploy Tribulusamide B as a validated hit compound with docking scores 2.1‑2.2 kcal mol⁻¹ more favorable than ribavirin and MM‑PBSA binding free energies 2.4‑2.9‑fold stronger [1]. The confirmed stability of the protein–ligand complex over 100‑ns simulations reduces the risk of false‑positive hits, making Tribulusamide B a high‑priority entry for hit‑expansion libraries.

Hepatoprotective Natural Product Profiling in D‑GalN/TNF‑α‑Based Mechanistic Studies

Investigators studying TNF‑α‑mediated hepatocyte apoptosis can use Tribulusamide B as a reference‑grade compound from the Tribulus lignanamide series. Within the same extract, Tribulusamide B (alongside Tribulusamide A) demonstrated the strongest cytoprotection, whereas N‑trans‑feruloyltyramine and terrestriamide were less effective [2]. This rank‑order allows researchers to select the most active congener for dose‑response and mechanistic follow‑up without testing the entire panel.

Chemical Library Diversification with a Genuine cis‑Lignanamide Chemotype

Screening facilities seeking to expand natural‑product diversity can acquire Tribulusamide B as a cis‑configured lignanamide that is absent from standard trans‑amide‑dominated collections [2]. The distinctive geometry, confirmed by 2D‑NMR, is linked to a unique pharmacophore pattern that contributed to dual‑target engagement in the NiV study [1], offering a shape‑based opportunity for fragment‑based or phenotypic screening.

In‑Vivo Oral Efficacy Studies Supported by Favorable Predicted Bioavailability

Programs transitioning from in‑vitro hepatoprotection or antiviral hits to rodent models can prioritize Tribulusamide B over analog compounds that lack ADME predictions. The predicted 78.57% oral bioavailability and TPSA of 164 Ų suggest adequate absorption [3]; combined with the existing in‑vitro and in‑silico activity data [1][2], Tribulusamide B is positioned as a candidate ready for oral‑dose‑range‑finding pharmacokinetic experiments.

Application
Selection Property
Validation Focus
Nipah virus hit identification
In‑silico docking advantage over ribavirin
Biophysical assay confirmation; complex stability
Hepatoprotection mechanistic studies
Within‑class cytoprotection ranking
Dose‑response in D‑GalN/TNF‑α primary hepatocytes
Natural product library diversification
Cis‑lignanamide chemotype
Pharmacophore mapping; target engagement
In‑vivo oral proof‑of‑concept studies
Predicted oral bioavailability
Oral PK exposure model validation
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